molecular formula C8H4N2O4 B3031531 4-Nitrobenzoyl isocyanate CAS No. 4461-37-4

4-Nitrobenzoyl isocyanate

Cat. No.: B3031531
CAS No.: 4461-37-4
M. Wt: 192.13 g/mol
InChI Key: DRCVWVLUBDJADC-UHFFFAOYSA-N
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Description

4-Nitrobenzoyl isocyanate is an organic compound with the chemical formula C8H4N2O4. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an isocyanate group (-NCO). This compound is known for its bright yellow crystalline appearance and its use in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with sodium azide, followed by thermal decomposition to yield the isocyanate. Another method includes the reaction of 4-nitroaniline with phosgene, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene due to its efficiency in converting amines to isocyanates. due to the toxic nature of phosgene, alternative methods such as the use of carbon monoxide and dimethyl carbonate are being explored to reduce environmental and health risks .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzoyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: Under certain conditions, this compound can polymerize to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Catalysts: Various catalysts can be used to enhance the reaction rates, including metal catalysts like zinc.

Major Products:

Scientific Research Applications

4-Nitrobenzoyl isocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urea and carbamate linkages. The nitro group (-NO2) on the benzene ring can also influence the reactivity of the compound by withdrawing electron density, making the isocyanate group even more electrophilic .

Comparison with Similar Compounds

    4-Nitrophenyl isocyanate: Similar in structure but lacks the benzoyl group.

    4-Nitrobenzyl isocyanate: Contains a benzyl group instead of a benzoyl group.

    4-Nitrobenzoyl chloride: Precursor to 4-nitrobenzoyl isocyanate, used in similar synthetic applications.

Uniqueness: this compound is unique due to the presence of both the nitro and isocyanate groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile applications in organic synthesis and polymer chemistry .

Properties

IUPAC Name

4-nitrobenzoyl isocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCVWVLUBDJADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447638
Record name 4-nitrobenzoylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4461-37-4
Record name 4-nitrobenzoylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

48 ml of oxalyl chloride were added batchwise to a solution of 50 g of 4-nitrobenzamide in 1.2 l of 1,2-dichloroethane and the reaction mixture was boiled for 17 hours with reflux. For workup, the reaction mixture was concentrated and the remaining residue distilled under a high vacuum. 56 g of 4-nitrobenzoylisocyanate were obtained as colorless crystals.
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1.2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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